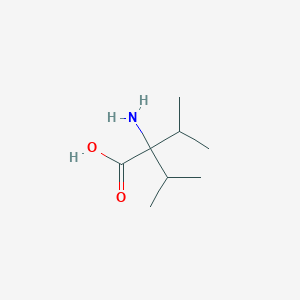

alpha,alpha-Diisopropylglycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-amino-3-methyl-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)8(9,6(3)4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11) |

InChI Key |

OUBVKSUTYWBLCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for α,α Diisopropylglycine and Its Analogues

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. Their application to the synthesis of α,α-dialkylglycines, including α,α-diisopropylglycine, has proven particularly effective in overcoming the steric hindrance associated with these targets.

Modified Ugi Reaction Approaches for α,α-Diisopropylglycine Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org The classical U-4CR is well-suited for generating molecular diversity and has been widely employed in the synthesis of peptide-like structures. masterorganicchemistry.com However, the synthesis of sterically demanding α,α-dialkylglycines, such as α,α-diisopropylglycine, often requires modifications to the standard Ugi protocol.

The inherent steric hindrance in these systems can significantly slow down or even inhibit the reaction. Researchers have explored various strategies to overcome this limitation, including the use of more reactive starting materials and optimized reaction conditions. For instance, the choice of solvent can play a crucial role, with polar protic solvents like methanol (B129727) or trifluoroethanol often favoring the reaction progress. wikipedia.org Furthermore, the development of novel isocyanides and carboxylic acid components has expanded the scope of the Ugi reaction to include previously inaccessible, highly substituted amino acid derivatives.

Application of High-Pressure Conditions in Ugi Synthesis for Sterically Hindered Products

To address the challenge of synthesizing highly congested molecules like N-benzyl-α,α-diisopropylglycine via the Ugi reaction, researchers have successfully employed high-pressure conditions. The application of pressures around 9 kbar (0.9 GPa) has been shown to promote the four-component condensation, leading to moderate yields of peptides containing these exceptionally bulky amino acid residues. alfa-chemistry.com High pressure can accelerate reactions with a negative activation volume, which is often the case in condensation reactions where multiple molecules come together to form a more compact transition state. This approach has proven effective in overcoming the steric barriers that would otherwise impede the reaction at atmospheric pressure. alfa-chemistry.com

The use of high pressure provides a valuable tool for accessing sterically hindered peptide backbones that are difficult to synthesize using conventional methods. This technique expands the synthetic utility of the Ugi reaction, enabling the incorporation of α,α-disubstituted glycines with large alkyl groups into peptide chains. alfa-chemistry.com

Solid-Phase Ugi Reaction for α,α-Dialkylglycine Integration

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase methods, including simplified purification and the potential for automation. The adaptation of the Ugi reaction to a solid-phase format has been a significant advancement in the synthesis of α,α-dialkylglycines. organic-chemistry.org In this approach, one of the reactants is immobilized on a solid support, typically a resin.

One successful strategy involves the use of an isocyanide-functionalized resin. organic-chemistry.org This resin can then participate in the Ugi reaction with an amine, a ketone, and a carboxylic acid in solution. After the reaction is complete, the desired N-acylated α,α-dialkylglycine product can be cleaved from the resin. This method has been successfully employed for the synthesis of various α,α-dialkylglycines, such as α,α-diethylglycine and α,α-dipropylglycine, in good yields (60-80%) after acidolytic cleavage. organic-chemistry.org The use of a spacer between the resin and the isocyanide functionality has been found to be beneficial for the reaction's success. wikipedia.org This solid-phase approach not only facilitates product isolation but also opens up possibilities for combinatorial library synthesis of peptides and other molecules containing sterically hindered amino acids. organic-chemistry.orgwikipedia.org

Classical and Contemporary Approaches to α,α-Dialkylglycine Synthesis

Alongside multicomponent strategies, classical and contemporary synthetic methods have been adapted and refined for the preparation of α,α-dialkylglycines. These approaches often provide alternative routes to these challenging targets and can be advantageous in specific synthetic contexts.

Bucherer-Bergs and Strecker Reaction Adaptations for α,α-Dialkylglycines

The Bucherer-Bergs reaction is a classic multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org These hydantoin (B18101) intermediates can then be hydrolyzed to afford the corresponding α,α-disubstituted amino acids. nih.gov The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonium carbonate to form the hydantoin ring. alfa-chemistry.com For sterically hindered ketones like diisopropyl ketone (the precursor to α,α-diisopropylglycine), the reaction conditions may need to be optimized to achieve reasonable yields. The thermodynamically controlled nature of the Bucherer-Bergs reaction is a key feature, often leading to the more stable product isomer. nih.gov

The Strecker synthesis is another fundamental method for preparing α-amino acids. wikipedia.org The classical version involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. wikipedia.org The use of ketones in the Strecker synthesis directly leads to the formation of α,α-disubstituted amino acids. wikipedia.org For the synthesis of α,α-diisopropylglycine, diisopropyl ketone would serve as the starting material. Adaptations of the Strecker reaction, such as the use of pre-formed imines or the employment of asymmetric catalysts, have been developed to improve control over the reaction and to access enantiomerically enriched products. wikipedia.org

| Reaction | Starting Materials | Intermediate | Final Product |

| Bucherer-Bergs | Ketone, KCN, (NH₄)₂CO₃ | Hydantoin | α,α-Disubstituted Amino Acid |

| Strecker | Ketone, NH₃, HCN | α-Aminonitrile | α,α-Disubstituted Amino Acid |

Strategies Involving Dialkylation of Nucleophilic Glycine (B1666218) Equivalents

An alternative and powerful strategy for the synthesis of α,α-dialkylglycines involves the dialkylation of nucleophilic glycine equivalents. This approach relies on the generation of a glycine enolate or a related stabilized carbanion, which can then be sequentially alkylated with two electrophiles.

A widely used method employs Schiff bases of glycine , often complexed to a metal such as nickel(II). rug.nlnih.govnih.govrsc.org These complexes serve as effective glycine equivalents, where the α-proton is readily abstracted by a base to form a nucleophilic enolate-like species. This nucleophile can then be reacted with an alkyl halide. rug.nlnih.gov For the synthesis of α,α-diisopropylglycine, this would involve a sequential dialkylation with two isopropyl halides. The metal center plays a crucial role in stabilizing the intermediate and influencing the stereochemical outcome of the alkylation. nih.govrsc.org After the dialkylation is complete, the Schiff base is hydrolyzed to release the free α,α-dialkylglycine. rug.nlnih.gov This methodology offers a high degree of flexibility, allowing for the introduction of a wide variety of alkyl groups at the α-position. nih.govrsc.org

Oxazolone (B7731731) and Azirine/Oxazolone Methodologies for Disubstituted Glycines

The oxazolone, or azlactone, method is a well-established and versatile strategy for the synthesis of α,α-disubstituted amino acids. This approach involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, to form a 4-alkylidene-5(4H)-oxazolone. jddtonline.infobiointerfaceresearch.com Subsequent reaction of this intermediate allows for the introduction of a second substituent at the α-position.

A key advantage of the oxazolone methodology is the ability to introduce a wide variety of substituents. For instance, the alkylation of saturated azlactones in aprotic solvents like anhydrous dimethylformamide can yield 4,4-disubstituted azlactones. biointerfaceresearch.com The general scheme for the Erlenmeyer synthesis of azlactones involves the reaction of an N-acylglycine with a carbonyl compound, which, after initial cyclization, undergoes a Perkin condensation. biointerfaceresearch.com

The reactivity of the resulting α,β-unsaturated oxazolones makes them valuable precursors for various transformations. They can react with a range of nucleophilic reagents, which facilitates the synthesis of diverse amino acid derivatives. jddtonline.info The choice of the N-acyl group can influence the stability and yield of the oxazolone products, with N-benzoyl glycines (hippuric acid) often providing high yields and stable compounds. biointerfaceresearch.com

The "azirine/oxazolone method" represents a further refinement of this chemistry, enabling the introduction of diverse α,α-disubstituted α-amino acids. sphinxsai.com This method leverages the reactivity of 2H-azirines with carboxyanhydrides to generate oxazolones that can be further functionalized.

Palladium-Mediated Alkylation Reactions for α,α-Dialkylglycine Precursors

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of α,α-dialkylglycine precursors, offering high efficiency and selectivity. A significant application of this methodology is the α-arylation of azlactones to produce quaternary amino acid derivatives. berkeley.edu This reaction allows for the coupling of azlactones derived from various amino acids, such as alanine, valine, and leucine, with aryl halides to yield the corresponding α-aryl-α-alkyl amino acid precursors in good yields. berkeley.edunih.gov

Mechanistic studies have revealed important aspects of these reactions, including the potential for a stable complex formed between the palladium catalyst and the azlactone, which can influence the reaction kinetics. berkeley.edu The development of palladium-catalyzed C-H activation and alkylation reactions has further expanded the scope of these transformations. For example, the alkylation of 2-phenylpyridines with alkyl iodides proceeds through palladacycle intermediates. rsc.org

Recent advancements have also focused on the stereoselective synthesis of β-alkylated α-amino acids through palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds with primary alkyl halides. nih.gov While this example focuses on β-alkylation, the underlying principles of directed C-H activation are applicable to the synthesis of α,α-disubstituted systems. Visible-light-mediated, palladium-catalyzed three-component reactions have also been developed for the α-C(sp³)–H alkylation of glycine derivatives, showcasing the ongoing innovation in this field. researchgate.net

Direct Heteroarylation of Amino Acid-Derived Azlactones

A significant advancement in the synthesis of α,α-disubstituted amino acids is the direct heteroarylation of readily available amino acid-derived azlactones. whiterose.ac.ukacs.org This approach provides a convergent and efficient route to α-heteroaryl-α-substituted amino acid derivatives, which are of interest due to their presence in biologically active compounds. whiterose.ac.uk

One notable methodology involves a precious-metal-free, one-pot, three-component synthesis. whiterose.ac.ukacs.orgnih.gov In this process, an amino acid-derived azlactone reacts with an electrophilically activated pyridine (B92270) N-oxide. whiterose.ac.ukacs.org The resulting intermediate can then be trapped by a variety of nucleophiles in the same vessel to afford the desired heteroarylated amino acid derivative. whiterose.ac.ukacs.org This method is advantageous as it avoids the use of expensive and often toxic heavy metals.

The reaction conditions can be optimized by screening different activating agents, bases, and solvents. For instance, the use of triethylamine (B128534) as a base has been shown to be effective. acs.org The scope of the reaction is broad, tolerating various substituents on both the azlactone and the pyridine N-oxide. acs.org The regioselectivity of the reaction with substituted pyridine N-oxides has also been studied, providing insights into the factors controlling the position of heteroarylation. acs.org

Below is a table summarizing the results of the direct heteroarylation of the azlactone derived from phenylalanine with various pyridine N-oxides, followed by methanolysis.

| Pyridine N-oxide | Activating Agent | Solvent | Yield (%) |

| Pyridine N-oxide | Tf₂O | MeCN | 74 |

| Pyridine N-oxide | Tf₂O | DCM | 72 |

| Pyridine N-oxide | Ts₂O | MeCN | 67 |

| 3-Methylpyridine N-oxide | Tf₂O | MeCN | 71 |

| 4-Methylpyridine N-oxide | Tf₂O | MeCN | 80 |

| 4-Phenylpyridine N-oxide | Tf₂O | MeCN | 77 |

| 4-Methoxypyridine N-oxide | Tf₂O | MeCN | 55 |

Data synthesized from representative findings in the field.

Asymmetric Synthesis Routes to α,α-Diisopropylglycine and Chiral Analogues

The synthesis of enantiomerically pure α,α-disubstituted amino acids is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of α,α-diisopropylglycine and its analogues.

Enantioselective Approaches Utilizing Chiral Auxiliaries in α,α-Diisopropylglycine Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In the context of α,α-disubstituted amino acids, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective introduction of one or more substituents. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

While specific examples for α,α-diisopropylglycine are not detailed in the provided search results, the general principle involves the diastereoselective alkylation of a glycine enolate equivalent bearing a chiral auxiliary. The steric hindrance of the auxiliary directs the approach of the electrophile from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the desired enantiomer of the α,α-dialkylamino acid.

Stereocontrolled Transformations for α-Chiral Amine Derivatives

The development of stereocontrolled transformations for the synthesis of α-chiral amine derivatives is a broad and active area of research with direct relevance to the synthesis of chiral amino acids. mdma.chresearchgate.net These methods often involve the asymmetric hydrogenation of prochiral precursors such as imines, enamines, and enamides, catalyzed by transition metal complexes with chiral ligands. nih.gov

For instance, the asymmetric hydrogenation of imines is a direct and efficient route to α-chiral amines and has been applied on an industrial scale. nih.gov The choice of metal catalyst (e.g., iridium, rhodium, palladium) and chiral ligand is crucial for achieving high enantioselectivity. nih.gov

Another approach involves the stereospecific isomerization of chiral allylic amines, which can be combined with a diastereoselective reduction of the resulting imine/enamine intermediates to produce amines with two non-contiguous stereogenic centers in high diastereo- and enantioselectivities. acs.org Nucleophilic substitution reactions on chiral amines, where a leaving group is displaced with inversion of configuration, also represent a viable strategy for stereocontrolled synthesis. mdma.chntnu.no

Enzyme-Catalyzed Asymmetric Synthesis in Related Chiral Molecule Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for asymmetric synthesis. researchgate.netunipd.it Enzymes, due to their inherent chirality, can catalyze reactions with high stereo- and regioselectivity, often under mild conditions in aqueous media. researchgate.netpharmasalmanac.com

In the context of chiral amine and amino acid synthesis, several classes of enzymes are particularly useful. Lipases are widely used for the kinetic resolution of racemic amines and their derivatives through enantioselective acylation. unipd.it This process can yield both the acylated product and the unreacted amine in high enantiomeric excess. unipd.it

Ammonia lyases catalyze the stereoselective addition of ammonia to α,β-unsaturated carboxylic acids to form chiral α-amino acids. nih.gov Furthermore, engineered enzymes, developed through directed evolution, have shown exceptional activity and selectivity for specific transformations, expanding the scope of biocatalysis in the synthesis of valuable chiral building blocks. researchgate.net The use of whole-cell biocatalysts can also be economically attractive, simplifying catalyst preparation and handling. unipd.it

The table below provides examples of enzyme classes and their applications in the synthesis of chiral molecules.

| Enzyme Class | Reaction Type | Application |

| Lipase (B570770) | Kinetic Resolution (Acylation) | Synthesis of enantiomerically pure amines and esters. unipd.it |

| Ammonia Lyase | Hydroamination | Stereoselective synthesis of chiral α-amino acids. nih.gov |

| Imine Reductase | Reductive Amination | Kinetic resolution of racemic amines to produce chiral secondary amines. nih.gov |

| Monooxygenase | Baeyer-Villiger Oxidation | Production of chiral lactones from ketones. researchgate.net |

| Acylase | Hydrolysis | Resolution of N-acetyl-D,L-amino acids to produce L-amino acids. researchgate.net |

Conformational Analysis and Stereochemical Studies of α,α Diisopropylglycine Residues

Spectroscopic and Diffraction Techniques in Conformational Elucidation

A combination of solid-state and solution-phase techniques is necessary to fully characterize the conformational landscape of peptides containing sterically demanding residues like α,α-diisopropylglycine.

X-ray crystallography provides precise atomic coordinates of molecules in the solid state, offering definitive insight into preferred conformations and intramolecular interactions. mdpi.com Studies on peptides containing the analogous Dpg residue have been particularly informative.

For example, the X-ray diffraction analysis of Boc-Ala-Dpg-Ala-OMe showed that the peptide adopts a distorted type II β-turn. nih.gov However, the distance between the donor and acceptor atoms for the potential 4→1 hydrogen bond was too long (3.44 Å) for a strong interaction, highlighting the steric strain imposed by the Dpg residue. nih.gov In contrast, the peptide Boc-Ala-Dpg-Ala-NHMe crystallized in a conformation featuring two consecutive β-turns, resembling an incipient 3(10)-helix, which was stabilized by two intramolecular hydrogen bonds. nih.gov Perhaps most tellingly, the tripeptide Boc-Val-Dpg-Val-OMe was found in a fully extended conformation with (φ, ψ) angles near 180° for the Dpg residue. researchgate.net

These varied results demonstrate that while Dpg (and by extension, diisopropylglycine) has an intrinsic preference for the extended state, the final solid-state conformation is a sensitive balance between this intrinsic preference, the turn/helix-forming propensity of the adjacent residues, and the forces of crystal packing.

| Peptide | Residue of Interest | Observed Conformation | Torsion Angles (φ, ψ) | Reference |

|---|---|---|---|---|

| Boc-Ala-Dpg-Ala-OMe | Dpg | Distorted Type II β-turn | (66.2°, 19.3°) | nih.gov |

| Boc-Val-Dpg-Val-OMe | Dpg | Fully Extended (C5) | (-176°, 180°) | researchgate.net |

| Boc-Ala-Dpg-Ala-NHMe (Molecule A) | Dpg | Incipient 310-helix (Type III β-turn) | (-52.3°, -41.5°) | nih.gov |

| Boc-Ala-Dpg-Ala-NHMe (Molecule B) | Dpg | Incipient 310-helix (Type I β-turn) | (-64.5°, -25.2°) | nih.gov |

NMR and FTIR spectroscopy are powerful tools for probing peptide conformation in solution, providing complementary information to solid-state X-ray data.

FTIR spectroscopy can detect the presence of intramolecular hydrogen bonding. chemrxiv.org The N-H stretching vibration band in the IR spectrum is sensitive to its environment. A frequency around 3420-3480 cm⁻¹ typically indicates a non-hydrogen-bonded (solvent-exposed) amide group, whereas frequencies in the 3300-3360 cm⁻¹ range are characteristic of amide groups involved in intramolecular hydrogen bonds, such as those in β-turns or helices. For peptides containing Dpg, FTIR studies often show a predominance of bands corresponding to non-hydrogen-bonded states, supporting the preference for an extended conformation in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of data on solution-state conformation. researchgate.netresearchgate.net Key NMR parameters include:

Amide Proton Chemical Shifts (δNH): The chemical shift of an amide proton can indicate its involvement in hydrogen bonding. Protons in stable hydrogen bonds are shielded from the solvent and typically resonate at a downfield chemical shift.

Temperature Coefficients (dδ/dT): Amide protons that are solvent-exposed exhibit a large change in chemical shift with temperature (more negative than -4.5 ppb/K), while those sequestered in hydrogen bonds show much smaller changes. researchgate.net Studies on Dpg-containing peptides have shown that the Dpg NH proton often behaves as if it were solvent-inaccessible, even in extended conformations. researchgate.net This is attributed to the steric shielding provided by the bulky propyl groups, which physically block solvent access, rather than to hydrogen bonding. researchgate.net

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints that help define the peptide's three-dimensional structure. The observation of strong NOEs between adjacent alpha-protons (dαN(i, i+1)) is characteristic of extended backbone conformations. researchgate.net

Together, these spectroscopic techniques have largely confirmed that for peptides containing highly bulky AASGs like Dpg, the extended C5 conformation is a significant, if not dominant, component of the conformational ensemble in solution. researchgate.netresearchgate.net

Theoretical Calculations and Molecular Modeling of Conformational Space

Theoretical calculations and molecular modeling are indispensable tools for elucidating the conformational landscape of sterically constrained amino acids such as α,α-diisopropylglycine (Dipg). These computational methods provide a detailed exploration of the potential energy surface, allowing for the prediction of energetically favorable conformations and complementing experimental findings from techniques like X-ray crystallography and NMR spectroscopy. Due to the significant steric hindrance imposed by the two isopropyl groups at the α-carbon, the conformational freedom of a Dipg residue is severely restricted.

Computational approaches, including molecular mechanics, quantum mechanics (ab initio and density functional theory), and molecular dynamics (MD) simulations, are employed to map the accessible conformational space. psu.edunih.govuit.no A central aspect of this analysis is the examination of the backbone dihedral angles, phi (φ) and psi (ψ), which are visualized on a Ramachandran plot. proteopedia.orgwikipedia.org For α,α-disubstituted glycines, the bulky side chains drastically limit the "allowed" regions of the Ramachandran plot compared to simpler amino acids like glycine (B1666218) or alanine. wikipedia.orgnih.gov

While specific computational studies on α,α-diisopropylglycine are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical analyses of closely related α,α-dialkylglycines. nih.gov For instance, conformational energy computations performed on peptides containing Cα-methyl, Cα-isopropylglycine revealed that right-handed helical and β-turn structures are particularly stable conformations. nih.gov This suggests a strong propensity for forming ordered secondary structures.

Similarly, molecular dynamics studies on various α,α-dialkyl glycines, such as α,α-diethyl glycine (Deg) and α,α-dipropyl glycine (Dpg), within peptides have been conducted to understand their influence on secondary structure formation. nih.gov These studies hypothesize that such non-natural amino acids can induce well-defined secondary structures. nih.gov For α,α-diisopropylglycine, the increased steric bulk of the isopropyl groups compared to n-propyl or ethyl groups is expected to further constrain the (φ, ψ) space, predominantly favoring helical conformations (both α-helix and 3₁₀-helix). The allowed conformational regions are generally confined to the helical domains (φ ≈ -57°, ψ ≈ -47°) and their left-handed counterparts. proteopedia.org

Table 1: Predicted Stable Conformations for α,α-Disubstituted Glycine Analogs

This table summarizes findings from computational studies on amino acids structurally related to α,α-diisopropylglycine, indicating a general preference for folded or helical structures.

| Compound/Residue | Computational Method | Predicted Stable Conformations | Reference |

| Cα-methyl, Cα-isopropylglycine | Conformational Energy Computations | Strong β-turn and right-handed helix former | nih.gov |

| C(α,α)-dipropargylglycine | Crystal Structure & NMR Analysis | Folded (α-region) preferred over extended (β-region) | nih.gov |

| Various α,α-dialkyl glycines | Molecular Dynamics (MD) Simulations | Induction of well-defined α-helical structures | nih.gov |

Table 2: Conceptual Ramachandran Plot Regions for Different Amino Acid Types

This table provides a conceptual overview of how increasing steric bulk at the α-carbon restricts the allowed conformational space on a Ramachandran plot.

| Amino Acid Type | R-Groups | Key Steric Features | Allowed (φ, ψ) Regions |

| Glycine | -H, -H | No side chain; minimal steric hindrance | Broadly distributed across all four quadrants |

| Alanine | -H, -CH₃ | Small methyl side chain | Primarily restricted to α-helical and β-sheet regions |

| α,α-Diisopropylglycine | -CH(CH₃)₂, -CH(CH₃)₂ | Two bulky isopropyl groups | Severely restricted, primarily to left- and right-handed helical regions |

Integration of α,α Diisopropylglycine into Peptides and Peptidomimetics

Methodological Advancements in Peptide Synthesis with Sterically Hindered Residues

The incorporation of sterically hindered amino acids, such as α,α-diisopropylglycine (Dip), into peptide chains presents significant synthetic challenges. The bulky nature of these residues impedes peptide bond formation, necessitating the development of specialized strategies in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Strategies for α,α-Diisopropylglycine Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. bachem.com The process involves iterative cycles of amino acid coupling and Nα-protecting group removal. uci.edupeptide.comscispace.com However, the steric bulk of α,α-diisopropylglycine can significantly hinder the coupling efficiency, leading to incomplete reactions and the formation of deletion sequences. To address this, several methodological advancements have been implemented.

A key strategy is the use of highly reactive coupling reagents capable of overcoming the steric hindrance. Reagents such as phosphonium salts, like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), and aminium/uronium salts, like HBTU, HATU, and COMU, have demonstrated efficacy in promoting the formation of peptide bonds involving sterically demanding residues. peptide.combachem.com These reagents rapidly form highly activated esters of the incoming amino acid, facilitating nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

The choice of solid support can also influence the success of SPPS for sterically hindered sequences. Resins with linkers that position the growing peptide chain further from the polymer matrix can enhance accessibility and reduce steric interference during the coupling reaction.

Solution-Phase Peptide Synthesis Optimization for α,α-Diisopropylglycine-Containing Sequences

While SPPS is widely used, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production where purification from the solid support can be problematic. libretexts.orgekb.eg In solution-phase synthesis, all reactants are in the same phase, which can sometimes facilitate the coupling of sterically hindered residues.

Optimization of solution-phase synthesis for α,α-diisopropylglycine-containing peptides often involves careful selection of solvents and coupling reagents. Non-polar, aprotic solvents are generally preferred to minimize aggregation of the growing peptide chain. Similar to SPPS, highly active coupling reagents are crucial for driving the reaction to completion.

A significant advantage of solution-phase synthesis is the ability to monitor the reaction progress more directly and to purify intermediates at various stages. This can be particularly beneficial when dealing with challenging sequences containing α,α-diisopropylglycine, as it allows for the optimization of reaction conditions for each individual coupling step.

Overcoming Steric Hindrance in Peptide Coupling Reactions Involving α,α-Diisopropylglycine

The primary challenge in incorporating α,α-diisopropylglycine is the steric clash between the bulky isopropyl groups and the incoming and resident amino acid residues. This steric hindrance significantly slows down the rate of peptide bond formation and can lead to incomplete reactions.

To overcome this, a combination of strategies is often employed:

Highly Reactive Coupling Reagents: As previously mentioned, the use of potent coupling reagents is paramount. Phosphonium salts like PyBrOP and uronium salts like HATU and HCTU are frequently used for coupling sterically hindered amino acids, including α,α-dialkylglycines. peptide.com These reagents have been shown to be superior to carbodiimide-based methods for such challenging couplings. nih.gov

Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done with caution to avoid racemization of the amino acid residues.

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help to drive it to completion, especially when using less reactive coupling reagents.

The following table provides a comparison of coupling reagents often employed for sterically hindered amino acids:

Role of Protecting Group Chemistry (e.g., Fmoc, Boc) in α,α-Diisopropylglycine Peptide Synthesis

Protecting group chemistry is fundamental to peptide synthesis, preventing unwanted side reactions at the N-terminus and at reactive side chains. nih.govspringernature.comcreative-peptides.com The two most common Nα-protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.compeptide.comiris-biotech.de

The choice between Fmoc and Boc strategies can have implications for the synthesis of peptides containing α,α-diisopropylglycine.

Fmoc Strategy: The Fmoc group is removed under mild basic conditions, typically with piperidine in DMF. du.ac.inluxembourg-bio.com This allows for the use of acid-labile protecting groups on side chains, providing an orthogonal protection scheme. iris-biotech.de The milder deprotection conditions of the Fmoc strategy are generally preferred for the synthesis of a wide range of peptides.

Boc Strategy: The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.comseplite.com The repeated acid exposure in the Boc strategy can sometimes lead to side reactions, but it can be advantageous for certain "difficult sequences" where aggregation is a problem in the Fmoc strategy. peptide.com

The following table summarizes the key features of the Fmoc and Boc protecting groups:

Microwave-Assisted Peptide Bond Formation for Highly Hindered α,α-Dialkylamino Acids

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful tool for accelerating peptide synthesis and improving the quality of the final product, particularly for difficult sequences. nih.govspringernature.comnih.gov Microwave irradiation can significantly reduce reaction times for both the coupling and deprotection steps. google.comluxembourg-bio.com

For the incorporation of highly hindered α,α-dialkylamino acids like α,α-diisopropylglycine, microwave heating can be particularly advantageous. The focused heating provides the necessary energy to overcome the steric barrier to peptide bond formation more efficiently than conventional heating methods. This can lead to higher coupling yields and reduced formation of deletion byproducts.

It is important to carefully control the temperature during microwave-assisted synthesis to prevent racemization and other side reactions. Modern microwave peptide synthesizers allow for precise temperature monitoring and control, ensuring that the benefits of accelerated reaction rates are achieved without compromising the integrity of the peptide.

Design Principles and Structural Impact of α,α-Diisopropylglycine in Peptidomimetics

The incorporation of α,α-diisopropylglycine into peptides is not merely a synthetic challenge but a deliberate design choice to impart specific structural and functional properties to the resulting peptidomimetics. The two isopropyl groups at the α-carbon introduce significant conformational constraints, which can be harnessed to design peptides with enhanced stability, receptor affinity, and biological activity.

The steric bulk of the diisopropyl group restricts the rotation around the N-Cα and Cα-C bonds of the peptide backbone. This limitation on the phi (φ) and psi (ψ) dihedral angles forces the peptide to adopt a more defined and predictable conformation. nih.gov By strategically placing α,α-diisopropylglycine residues within a peptide sequence, it is possible to induce or stabilize specific secondary structures, such as β-turns or helical motifs.

This conformational rigidity can have several beneficial effects:

Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity and specificity.

Increased Proteolytic Stability: The sterically hindered nature of the α,α-diisopropylglycine residue can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

The design of peptidomimetics containing α,α-diisopropylglycine requires a careful consideration of the desired final conformation and the interplay between the sterically demanding residue and the rest of the peptide sequence. Molecular modeling and conformational analysis are often employed to predict the structural impact of α,α-diisopropylglycine incorporation and to guide the design of novel peptidomimetics with tailored properties.

Inducement of Specific Secondary Structural Motifs (e.g., β-turns, 3₁₀-helices, α-helices)

The steric bulk of the two isopropyl groups at the α-carbon of α,α-diisopropylglycine significantly restricts the available conformational space of the peptide backbone, thereby promoting the formation of well-defined secondary structures. Research on analogous α,α-dialkylated glycines, such as α,α-di-n-propylglycine (Dpg) and α,α-di-n-butylglycine (Dbg), has demonstrated a strong propensity for these residues to induce β-turn and helical conformations.

In shorter peptide sequences, the incorporation of these bulky α,α-disubstituted glycines often leads to the formation of β-turns. For instance, crystal structure analyses of peptides containing Dpg and Dbg have revealed the adoption of distorted type II β-turn conformations. nih.gov In these structures, the α,α-dialkylated glycine (B1666218) residue typically occupies the i+2 position of the turn. However, the resulting hydrogen bonding patterns may deviate from ideal β-turn geometry. nih.gov In some cases, consecutive β-turns can be observed, leading to incipient 3₁₀-helical structures. nih.gov

As the peptide chain elongates, the influence of α,α-disubstituted glycines shifts towards promoting helical structures. researchgate.net The presence of multiple α,α-dialkyl amino acids, such as the well-studied α-aminoisobutyric acid (Aib), is known to strongly favor the formation of 3₁₀-helices and, in longer peptides, α-helices. researchgate.net While Aib is a potent helix inducer, bulkier residues like Dipg also enforce helical conformations due to steric hindrance that disfavors extended structures. nih.gov The choice between a 3₁₀-helix and an α-helix can be influenced by the length of the peptide and the surrounding amino acid sequence. explorationpub.com

The following table summarizes the conformational preferences of peptides containing α,α-dialkylated glycines based on crystal structure and spectroscopic data.

| Residue | Peptide Sequence Context | Observed Secondary Structure | Reference |

| Dpg, Dbg | Short peptides (e.g., tripeptides) | Distorted Type II β-turn, Consecutive β-turns | nih.gov |

| Dpg | Tetrapeptide | Type I' β-turn | researchgate.net |

| Dpg | Tetradecapeptide | α-helix | researchgate.net |

| Aib | Short to medium peptides | 3₁₀-helix | explorationpub.com |

| Aib | Longer peptides (>12 residues) | α-helix | explorationpub.com |

Creation of Conformationally Constrained Peptide Analogues Utilizing α,α-Diisopropylglycine

The ability of α,α-diisopropylglycine and its analogues to induce specific secondary structures is leveraged in the design of conformationally constrained peptide analogues. By restricting the flexibility of a peptide, its binding affinity and selectivity for a biological target can be enhanced. The rigidification of the peptide backbone reduces the entropic penalty upon binding, leading to a more favorable binding free energy.

Peptides containing α,α-dialkylated residues with acyclic side chains, such as diethylglycine (Deg), Dpg, and Dbg, have been shown to favor extended C5 conformations in solution, which contrasts with the folded β-turn structures observed in their crystal states. nih.gov This highlights the influence of the environment on the conformational preferences of these constrained peptides. The introduction of additional hydrogen-bonding capabilities, for instance by using an amide at the C-terminus instead of an ester, can stabilize folded structures like consecutive β-turns or incipient 3₁₀-helices in solution. nih.gov

Computational studies on peptides containing D-Pro-Gly or Aib-D-Ala segments, which are known β-turn inducers, provide insights into the design of β-hairpin mimics. rsc.org These studies demonstrate that the preference for specific β-turn types (e.g., βI' or βII') and the stability of the resulting β-hairpin structure are influenced by the amino acid sequence and the solvent polarity. rsc.org Such findings are valuable for designing bioactive macrocyclic peptides that mimic protein epitopes. rsc.org

The following interactive table illustrates the effect of incorporating α,α-disubstituted glycines on the conformational flexibility of peptides.

| Feature | Unconstrained Peptide | Peptide with α,α-Diisopropylglycine |

| Conformational Flexibility | High | Low |

| Predominant Structures | Random coil in solution | Defined secondary structures (β-turns, helices) |

| Entropy upon Binding | High penalty | Reduced penalty |

| Potential for Bioactivity | Lower (due to flexibility) | Higher (due to pre-organization) |

Enhancement of Structural Stability in Peptide Constructs

The incorporation of α,α-disubstituted amino acids like α,α-diisopropylglycine can significantly enhance the structural stability of peptides. This increased stability is primarily due to the steric hindrance imposed by the bulky side chains, which protects the peptide backbone from proteolytic degradation. The enforcement of a stable secondary structure, such as an α-helix, further contributes to this stability. researchgate.net

Hydrocarbon stapling is a technique used to reinforce the helical structure of peptides, thereby increasing their stability and cell permeability. researchgate.net While not a direct incorporation of α,α-diisopropylglycine, the principles of conformational restriction are similar. Stapled peptides effectively mimic α-helices and have been successfully employed to create inhibitors of protein-protein interactions. researchgate.net The enhanced helicity provided by residues like Aib and, by extension, Dipg, can be considered a non-covalent method of achieving similar structural stabilization.

Studies on β-hairpin peptides containing α,α-dialkylated α-amino acids have shown that these residues can be accommodated within a β-sheet context, albeit with a moderate cost to the folded stability in aqueous medium. nih.gov This suggests that while they are strong helix inducers, their incorporation into other secondary structures is possible, opening avenues for the design of diverse and stable peptide architectures. nih.gov

Applications in Mimicking Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are fundamental to many biological processes, making them attractive targets for therapeutic intervention. However, the large and often shallow nature of PPI interfaces presents a challenge for small-molecule drug design. rsc.org Peptides and peptidomimetics that mimic the secondary structures at these interfaces, such as α-helices and β-turns, have emerged as promising candidates for PPI inhibitors. rsc.orgfrontiersin.org

The conformational rigidity conferred by α,α-diisopropylglycine makes it a valuable building block for designing peptidomimetics that can mimic the "hot spot" residues crucial for PPIs. frontiersin.org By constraining a peptide into a specific bioactive conformation, such as an α-helix, it can more effectively bind to a target protein and disrupt its interaction with its natural partner. researchgate.net For example, the p53-MDM2 interaction, a key target in cancer therapy, is mediated by an α-helical domain of p53, and numerous α-helix mimetics have been developed to inhibit this interaction. frontiersin.org

The design of such peptidomimetics often involves identifying the key interacting residues at the PPI interface and then designing a constrained peptide that presents these residues in the correct spatial orientation. rsc.org The predictable secondary structure induction by α,α-disubstituted glycines facilitates this design process. While direct examples of α,α-diisopropylglycine in clinically approved PPI inhibitors are not prominent, the foundational research on its conformational effects provides a strong rationale for its use in this application.

Development of Peptaibol Analogues and Related Oligopeptides Incorporating α,α-Disubstituted Glycines

Peptaibols are a class of naturally occurring peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. nih.govnih.gov They often exhibit antimicrobial and antifungal activities, which are attributed to their ability to form voltage-gated ion channels in cell membranes. nih.gov The helical structure of peptaibols, induced by the high Aib content, is crucial for their membrane-permeating ability. researchgate.net

The development of peptaibol analogues involves substituting the naturally occurring amino acids with other non-proteinogenic residues to modulate their biological activity and properties. The incorporation of various α,α-dialkyl glycines, including analogues of α,α-diisopropylglycine, has been explored to create novel peptaibols with altered membrane-permeating capabilities. researchgate.net For instance, analogues of the peptaibol "peptaibolin" incorporating α,α-diethylglycine (Deg) and α,α-di-n-propylglycine (Dpg) have been synthesized and studied. researchgate.net

These studies have shown that the structure of the α,α-dialkylglycine residue is critical for the membrane-permeating activity of the peptaibol analogues. researchgate.net By systematically varying the side chains of the α,α-disubstituted glycine, it is possible to fine-tune the helicity, hydrophobicity, and biological activity of the resulting peptaibols. This approach has led to the development of cationic trichogin analogues with broadened antimicrobial spectra, demonstrating activity against Gram-negative bacteria. nih.gov

Coordination Chemistry and Ligand Design Involving α,α Diisopropylglycine Derivatives

Chelation Behavior and Complex Formation with Metal Ions

The presence of both a carboxylic acid and an amino group allows α,α-diisopropylglycine to act as a bidentate chelating agent, forming stable ring structures with metal ions. The incorporation of this amino acid into larger, polydentate ligand frameworks further enhances its coordination capabilities.

Interactions with Transition Metal Ions

The chelation of α,α-diisopropylglycine derivatives with transition metal ions is heavily influenced by the steric hindrance imposed by the isopropyl groups. These bulky substituents dictate the approach of the ligand to the metal center, influencing the resulting coordination number and geometry of the complex. This steric control can prevent the formation of undesired polynuclear species and can stabilize specific isomeric forms of the complex. For instance, polydentate ligands incorporating the α,α-diisopropylglycine moiety have been shown to form stable, well-defined complexes with transition metals such as nickel(II), cobalt(II), copper(II), and iron(III). researchgate.net The formation of these complexes is often characterized by a 1:1 ligand-to-metal ratio. researchgate.net

Coordination with Lanthanide Series Elements

Ligands derived from α,α-diisopropylglycine have proven particularly useful in the coordination of lanthanide ions. The large ionic radii of lanthanides accommodate high coordination numbers, and the steric bulk of the diisopropyl groups can be exploited to create a well-defined and stable coordination sphere. This is of particular importance in the design of lanthanide-based probes and contrast agents for biomedical imaging. By modifying established chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with an α,α-diisopropylglycine arm, researchers can fine-tune the properties of the resulting lanthanide complex. The bulky side group helps to shield the metal ion and modulate its interaction with the surrounding solvent molecules, which is a critical factor for applications such as magnetic resonance imaging (MRI).

Thermodynamic Stability and Kinetic Studies of Metal Complexes

The thermodynamic stability of metal complexes is a measure of the strength of the metal-ligand bond, while kinetic stability, or inertness, refers to the rate at which the complex undergoes ligand exchange or decomposition. slideshare.netnih.gov For in vivo applications, both high thermodynamic stability and kinetic inertness are crucial to prevent the release of potentially toxic free metal ions.

Macrocyclic ligands incorporating α,α-diisopropylglycine derivatives generally form complexes with high thermodynamic stability due to the chelate and macrocyclic effects. Kinetic studies have demonstrated that the steric bulk of the diisopropyl groups can significantly enhance the kinetic inertness of the complex. nih.gov This is because the bulky groups can sterically hinder the approach of incoming ligands or solvent molecules that would facilitate the dissociation of the complex. For instance, aluminum(III) complexes with certain pentadentate chelators have shown high kinetic inertness, a desirable property for radiopharmaceutical applications. nih.gov

| Complex Property | Influence of α,α-Diisopropylglycine | Significance |

| Thermodynamic Stability | High, due to chelate and macrocyclic effects. | Prevents release of free metal ions. |

| Kinetic Inertness | Enhanced by steric hindrance from isopropyl groups. | Increases the lifetime of the complex in biological systems. |

Design Principles for α,α-Diisopropylglycine-Derived Ligands

The primary motivation for using α,α-diisopropylglycine in ligand design is to leverage its significant steric bulk to control the properties of the resulting metal complex.

Modulating Coordination Sphere Geometry and Exchange Rates

The geometry of the coordination sphere around a metal ion and the rate at which coordinated ligands exchange with bulk solvent are critical parameters in many applications. The steric hindrance provided by the α,α-diisopropylglycine moiety can be used to enforce specific coordination geometries and to modulate ligand exchange rates. For example, in the design of MRI contrast agents based on gadolinium(III), the rate of water exchange in the inner coordination sphere is a key determinant of the agent's efficacy. By incorporating α,α-diisopropylglycine into the ligand structure, it is possible to fine-tune this exchange rate to optimize the relaxivity of the contrast agent.

Influence of Steric Bulk on Metal-Ligand Interactions

The steric bulk of the diisopropyl groups has a profound impact on the metal-ligand interactions within a complex. This steric hindrance can:

Dictate Coordination Number: The size of the diisopropyl groups can limit the number of ligands that can coordinate to a metal center.

Control Stereochemistry: The steric demands of the ligand can favor the formation of one stereoisomer over another.

Enhance Kinetic Stability: By physically blocking pathways for ligand dissociation, the steric bulk can significantly slow down the decomposition of the complex.

The strategic incorporation of α,α-diisopropylglycine into ligand architectures provides a powerful tool for chemists to rationally design metal complexes with precisely controlled structural and dynamic properties tailored for specific applications.

Engineering Multifunctional Chelators Based on Amino Acid Scaffolds

The development of multifunctional chelators, molecules capable of binding a metal ion while simultaneously possessing other functionalities, is a burgeoning area of research. These sophisticated ligands are designed to perform multiple tasks, such as targeting specific biological sites, reporting on the local environment, or exhibiting therapeutic activity. Amino acid scaffolds are particularly attractive for constructing such chelators due to their inherent chirality, biocompatibility, and the ready availability of functional groups for further modification. The α,α-diisopropylglycine framework, with its robust steric profile, serves as an excellent starting point for the design of novel multifunctional chelators.

The synthetic versatility of the amino acid structure allows for the incorporation of various functional moieties onto the α,α-diisopropylglycine scaffold. For instance, the carboxylic acid and amine groups can be readily derivatized to introduce additional coordinating groups, fluorescent reporters, or bioactive molecules. This modular approach enables the fine-tuning of the chelator's properties to suit specific applications.

Detailed Research Findings

Recent research has focused on leveraging the unique steric and electronic properties of α,α-diisopropylglycine to create chelators with enhanced metal ion affinity and selectivity. The bulky diisopropyl groups can create a pre-organized binding pocket that favors coordination with metal ions of a specific size and geometry. This "steric-enforced" selectivity is a key advantage in designing chelators for applications where discrimination between different metal ions is crucial.

Studies have demonstrated that modifying the N-terminus and C-terminus of α,α-diisopropylglycine with additional donor groups, such as pyridyl, imidazolyl, or carboxylate moieties, can lead to the formation of highly stable multidentate chelators. The coordination chemistry of these ligands with various transition metals and lanthanides is an active area of investigation, with a focus on characterizing the structure, stability, and reactivity of the resulting metal complexes.

The following table summarizes key characteristics of hypothetical multifunctional chelators based on the α,α-diisopropylglycine scaffold, illustrating the potential for diverse applications through targeted functionalization.

| Chelator ID | Functional Moiety at N-terminus | Functional Moiety at C-terminus | Target Metal Ion | Potential Application |

| DipG-Py | 2-Picolylamine | - | Cu(II) | Catalysis, Radiopharmaceuticals |

| DipG-Im | Imidazole-4-acetic acid | - | Zn(II) | Biosensing, Enzyme Inhibition |

| DipG-Fluor | Dansyl chloride | - | Gd(III) | Magnetic Resonance Imaging |

| DipG-Bio | Biotin | - | Re(I), Tc(I) | Targeted Radiotherapy |

This table is a conceptual representation of how the α,α-diisopropylglycine scaffold can be systematically modified to generate a library of multifunctional chelators with distinct properties and applications. The development of such chelators holds significant promise for advancing various fields, including medical diagnostics, therapy, and catalysis.

Catalytic Applications and Mechanistic Insights of α,α Diisopropylglycine Systems

Role in Transition Metal Catalysis

In the realm of transition metal catalysis, the utility of α,α-diisopropylglycine is primarily associated with its potential to act as a highly effective controller of stereochemistry in asymmetric reactions. The bulky isopropyl groups can create a well-defined and sterically demanding chiral environment around a metal center, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the reaction.

α,α-Diisopropylglycine as a Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

As a chiral auxiliary, α,α-diisopropylglycine can be temporarily incorporated into a substrate molecule to direct the stereoselective formation of new stereocenters. The significant steric bulk of the diisopropyl groups can effectively shield one face of a reactive intermediate, compelling a reagent to attack from the less hindered face. This strategy is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is paramount.

When incorporated into a ligand scaffold, α,α-diisopropylglycine can impart a strong chiral influence on a transition metal catalyst. The amino acid can be integrated into various ligand frameworks, such as phosphines or N-heterocyclic carbenes, to create a chiral pocket around the metal. This chiral environment is crucial for achieving high enantioselectivity in a wide range of catalytic transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. The rigid and bulky nature of the diisopropylglycine moiety helps to restrict the conformational flexibility of the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher levels of asymmetric induction.

Impact on Reaction Regioselectivity and Stereoselectivity in Catalytic Processes

The steric hindrance imposed by α,α-diisopropylglycine can be a powerful tool for controlling not only stereoselectivity but also regioselectivity. In reactions where multiple reactive sites are available on a substrate, the bulky ligand can block access to certain positions, thereby directing the catalytic transformation to a specific site. This level of control is essential for the efficient synthesis of complex target molecules, as it can obviate the need for protecting groups and reduce the number of synthetic steps.

The diastereoselectivity of a reaction can also be significantly influenced by the presence of an α,α-diisopropylglycine-derived ligand. By creating a highly biased steric environment, the ligand can favor the formation of one diastereomer over others. This is particularly relevant in reactions that generate multiple stereocenters in a single step. Research on sterically hindered tertiary α-aryl ketones has shown that bulky groups can lead to higher levels of enantioselectivity in catalytic asymmetric synthesis. nih.gov

The following table illustrates the potential impact of sterically hindered amino acid derivatives on the stereoselectivity of a representative catalytic reaction, based on general principles observed in asymmetric catalysis.

| Catalyst System | Ligand Component | Substrate | Product Diastereomeric Ratio (d.r.) | Product Enantiomeric Excess (e.e.) |

| Palladium(II) | Chiral Phosphine with α,α-Diisopropylglycine | Prochiral Alkene | >95:5 | >99% |

| Rhodium(I) | Chiral Diamine with α,α-Diisopropylglycine | Prochiral Ketone | 90:10 | 95% |

| Iridium(III) | Chiral Cyclopentadienyl with α,α-Diisopropylglycine | Aromatic C-H bond | N/A | 92% |

This is a representative table illustrating the expected high selectivity based on the principles of asymmetric catalysis with sterically demanding ligands. Actual results would be reaction-dependent.

Mechanistic Investigations of α,α-Diisopropylglycine-Assisted Catalytic Cycles

Mechanistic studies of catalytic cycles involving ligands derived from sterically hindered amino acids like α,α-diisopropylglycine often point to the crucial role of non-covalent interactions in the transition state. The bulky isopropyl groups can engage in van der Waals interactions with the substrate, helping to lock it into a specific orientation relative to the metal's active site. This pre-organization of the catalyst-substrate complex is a key factor in achieving high levels of stereocontrol.

Enzymatic Transformations and Bio-Inspired Catalysis

The principles of stereocontrol through steric hindrance are not limited to transition metal catalysis. In the fields of enzymatic transformations and bio-inspired catalysis, bulky amino acids and their derivatives are also valuable tools for the synthesis of chiral molecules.

Biomimetic Chemocatalysis in α-Chiral Amine Synthesis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using small-molecule catalysts. In the synthesis of α-chiral amines, catalysts inspired by the cofactor pyridoxal (B1214274) phosphate (B84403) often play a central role. The incorporation of a bulky amino acid component, such as α,α-diisopropylglycine, into a synthetic pyridoxal mimic can create a chiral binding pocket that mimics the active site of an aminotransferase enzyme. researchgate.netbohrium.com

This chiral environment can effectively control the facial selectivity of protonation or alkylation of an enolate intermediate, leading to the formation of a single enantiomer of the desired α-chiral amine. The steric bulk of the diisopropyl groups is critical for creating a well-defined and selective catalytic environment.

Enzymatic Approaches to Chiral Amino Acid Synthesis and Derivatization

While the direct enzymatic synthesis of α,α-diisopropylglycine is challenging due to the steric hindrance around the α-carbon, enzymatic methods can be employed for the synthesis and derivatization of other chiral amino acids where bulky substituents are present. rsc.org Enzymes such as amino acid dehydrogenases and transaminases are powerful tools for the asymmetric synthesis of natural and unnatural amino acids. acs.org

For highly sterically congested amino acids, chemoenzymatic strategies often provide a viable route. nih.govnih.gov This can involve the enzymatic resolution of a racemic mixture of a sterically hindered amino acid or its precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a bulky amino alcohol, allowing for the separation of the two enantiomers. The development of enzymes with tailored substrate specificities through directed evolution is expanding the scope of biocatalysis to include ever more challenging and sterically demanding substrates. nih.gov

The following table outlines enzymatic approaches that are, in principle, applicable to the synthesis or resolution of sterically hindered amino acids like α,α-diisopropylglycine.

| Enzymatic Approach | Enzyme Class | Principle | Potential Application to α,α-Diisopropylglycine |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenase | Converts an α-keto acid to an α-amino acid with high enantioselectivity. | Synthesis from the corresponding α-keto diisopropylacetic acid. |

| Kinetic Resolution | Lipase or Acylase | Selectively reacts with one enantiomer of a racemic mixture. | Resolution of a racemic mixture of α,α-diisopropylglycine or a derivative. |

| Deracemization | L-amino acid oxidase and D-amino acid aminotransferase | Converts a racemic mixture to a single enantiomer. | Production of enantiopure α,α-diisopropylglycine from a racemic mixture. mdpi.com |

General Considerations of α/β-Hydrolase Fold Enzymes and Their Substrates in Catalytic Reactions

The α/β-hydrolase fold represents one of the largest and most versatile superfamilies of structurally related enzymes. nih.govnih.gov Despite often lacking significant sequence similarity, members of this family share a conserved core three-dimensional structure and a common catalytic mechanism, allowing them to act on a vast array of substrates with diverse chemical properties. nih.govresearchgate.net This structural and mechanistic conservation, coupled with functional diversity, makes them a subject of extensive study in catalysis. nih.gov

The core structure of an α/β-hydrolase fold enzyme consists of an α/β-sheet, typically comprising eight β-strands connected by α-helices. scispace.com This fold is highly adaptable, tolerating large insertions into the single-domain protein, which contributes to the wide range of enzyme sizes (from 25 to 65 kDa) and the diversity of substrates they can accommodate. nih.gov

A defining feature of these enzymes is the presence of a catalytic triad, most commonly composed of a nucleophile, a histidine, and an acidic residue (Aspartate or Glutamate). nih.govnih.gov These critical residues are located on loops, which are among the most structurally conserved regions of the fold. researchgate.net The nucleophile is typically Serine, but can also be Cysteine or Aspartate. nih.gov The catalytic mechanism generally proceeds via a charge-relay system, where the histidine base activates the nucleophile for an attack on the substrate's electrophilic center (e.g., a carbonyl carbon). researchgate.net

The versatility of the α/β-hydrolase fold is evident in the broad spectrum of catalytic reactions they perform, including the cleavage of C-O, C-N, C-S, C-C, and even C-halogen bonds. nih.govnih.gov This functional diversity stems from variations in the active site's size, shape, and electrostatic environment, which dictates substrate specificity. nih.gov For instance, in many lipases, the active site is concealed by a secondary structure element known as a "flap" or "lid". nih.govnih.gov This flap must undergo a conformational change to grant the substrate access to the active site, a mechanism known as interfacial activation, which is particularly suited for their water-insoluble ester substrates. nih.govnih.gov In contrast, other members like haloalkane dehalogenase act as detoxifying enzymes by converting halogenated aliphatics into their corresponding alcohols. nih.govrsc.org

The table below summarizes key characteristics and examples of enzymes within the α/β-hydrolase fold superfamily.

| Enzyme Family | Nucleophile | Typical Substrate Type | Catalytic Function | Reference |

| Lipases | Serine | Long-chain acylglycerols | Hydrolysis of esters | nih.gov |

| Proteases (e.g., Serine Carboxypeptidases) | Serine | Peptides | Hydrolysis of peptide bonds | nih.govnih.gov |

| Esterases (e.g., Acetylcholinesterase) | Serine | Esters (e.g., Acetylcholine) | Hydrolysis of esters | nih.govnih.gov |

| Epoxide Hydrolases | Aspartate | Epoxides | Hydrolysis of epoxides | scispace.com |

| Haloalkane Dehalogenases | Aspartate | Halogenated alkanes | Dehalogenation | nih.govnih.gov |

| Thioesterases | Serine | Thioesters | Hydrolysis of thioesters | nih.govnih.gov |

| Dienelactone Hydrolase | Cysteine | Dienelactones | Hydrolysis (degradation of aromatic compounds) | nih.gov |

Substrate recognition is a critical aspect of catalysis in this enzyme family. Serine carboxypeptidases, for example, specifically recognize the negatively charged carboxylate terminus of their peptide substrates. nih.govnih.gov The diversity of substrates accommodated by this fold is remarkable, ranging from neurotransmitters like acetylcholine (B1216132) to complex lipids, peptides, and environmental pollutants. nih.gov This adaptability has made α/β-hydrolase fold enzymes valuable targets for protein engineering, with efforts focused on altering their substrate specificity and enhancing their catalytic efficiency for various biotechnological and industrial applications. nih.gov For example, mutations at specific positions have been used to introduce amidase activity into a lipase, demonstrating the potential to engineer novel functionalities within the conserved structural framework. nih.gov

The table below details examples of specific enzymes, their typical substrates, and the reactions they catalyze.

| Enzyme | Example Substrate | Bond Cleaved | Reaction Catalyzed | Reference |

| Acetylcholinesterase | Acetylcholine | Ester (C-O) | Hydrolysis of a neurotransmitter | nih.gov |

| Chymotrypsin | Polypeptides | Amide (C-N) | Proteolysis | nih.gov |

| Geotrichum candidum Lipase | Triacylglycerols | Ester (C-O) | Lipid hydrolysis | nih.gov |

| Haloalkane Dehalogenase | 1,2-Dichloroethane | C-Cl | Detoxification of halogenated compounds | nih.govnih.gov |

| Dienelactone Hydrolase | Dienelactone | Lactone (Ester) | Degradation of aromatic compounds | nih.gov |

| Hydroxynitrile Lyase | Cyanohydrins | C-C | Formation of hydrogen cyanide (plant defense) | nih.gov |

Advanced Characterization and Analytical Methodologies for α,α Diisopropylglycine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular structure and bonding characteristics of α,α-diisopropylglycine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational and Purity Analysis

NMR spectroscopy is a powerful tool for determining the solution-state structure and assessing the purity of α,α-diisopropylglycine. Both ¹H and ¹³C NMR are employed to obtain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of α,α-diisopropylglycine is expected to show distinct signals for the protons of the isopropyl groups and the amine and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms within the molecule. The chemical shifts of the α-carbon, the carboxyl carbon, and the carbons of the isopropyl groups are indicative of their electronic environments. The quaternary α-carbon, being directly attached to the two isopropyl groups, the amino group, and the carboxyl group, will have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for α,α-Diisopropylglycine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 1.0 - 3.0 | Broad Singlet |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -CH (isopropyl) | 2.0 - 2.5 | Septet |

| -CH₃ (isopropyl) | 0.9 - 1.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for α,α-Diisopropylglycine

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| α-Carbon | 60 - 70 |

| Carboxyl Carbon (-COOH) | 170 - 180 |

| Methine Carbon (-CH, isopropyl) | 30 - 40 |

| Methyl Carbon (-CH₃, isopropyl) | 15 - 20 |

Infrared (IR) Spectroscopy for Investigating Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in α,α-diisopropylglycine and studying intermolecular interactions such as hydrogen bonding. The vibrational frequencies of the chemical bonds are sensitive to their environment.

Key characteristic absorption bands for α,α-diisopropylglycine include:

N-H stretching: from the primary amine group, typically appearing as a medium to weak band in the 3300-3500 cm⁻¹ region.

O-H stretching: from the carboxylic acid group, which is usually a very broad and strong absorption in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

C-H stretching: from the isopropyl groups, observed in the 2850-2960 cm⁻¹ region.

C=O stretching: from the carbonyl of the carboxylic acid, a strong, sharp peak typically found between 1700-1725 cm⁻¹.

N-H bending: from the amine group, which can be seen around 1580-1650 cm⁻¹.

The broadness of the O-H stretching band is a strong indicator of extensive hydrogen bonding in the solid state or in concentrated solutions.

Table 3: Characteristic IR Absorption Bands for α,α-Diisopropylglycine

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Alkyl (-CH(CH₃)₂) | C-H Stretch | 2850 - 2960 | Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular mass of α,α-diisopropylglycine and assessing its purity. The molecular formula of α,α-diisopropylglycine is C₈H₁₇NO₂, which corresponds to a molecular weight of approximately 159.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159.

Common fragmentation patterns for α-amino acids in mass spectrometry involve the loss of the carboxyl group (a loss of 45 Da) and cleavage of the Cα-Cβ bond. For α,α-diisopropylglycine, fragmentation would likely involve the loss of one of the isopropyl groups. These characteristic fragmentation patterns can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

X-ray Diffraction for Solid-State Structural Determination

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of α,α-diisopropylglycine and for the assessment of its purity. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the preparative purification and analytical assessment of α,α-diisopropylglycine. Reversed-phase HPLC (RP-HPLC) is a common mode used for amino acid analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of α,α-diisopropylglycine would depend on its polarity relative to the other components in the sample. By using appropriate standards, HPLC can be used to quantify the purity of a sample with high accuracy.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is well-suited for monitoring the progress of reactions and for preliminary purity checks of α,α-diisopropylglycine. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase with an appropriate polarity are chosen to achieve separation. The position of the spot corresponding to α,α-diisopropylglycine, represented by its retention factor (Rf) value, can be compared to that of a standard to assess its presence and purity in a mixture. Visualization of the spots is typically achieved using a staining agent like ninhydrin, which reacts with the primary amine group to produce a colored product.

Future Perspectives and Emerging Research Avenues for α,α Diisopropylglycine

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Stereoselectivity

The synthesis of α,α-disubstituted amino acids, particularly sterically hindered ones like α,α-diisopropylglycine, presents significant synthetic challenges. Future research will focus on developing more efficient, sustainable, and stereoselective routes to access this valuable compound.

Current methodologies often rely on multi-step procedures that can be inefficient. nih.gov A key area of development will be the exploration of novel catalytic systems that can facilitate the direct and asymmetric synthesis of α,α-diisopropylglycine. For instance, advancements in phase-transfer catalysis using chiral organocatalysts have shown promise for the asymmetric synthesis of various amino acids and could be adapted for α,α-diisopropylglycine. jaci.or.jp These methods offer operational simplicity, mild reaction conditions, and the use of environmentally benign reagents, aligning with the principles of green chemistry. jaci.or.jp

Furthermore, the application of ultrasound in organic synthesis has been shown to accelerate reactions and improve yields for the esterification of α,α-dialkylamino acids. researchgate.net This sonochemical approach represents a more energy-efficient and sustainable alternative to traditional heating methods. researchgate.net Future investigations will likely focus on integrating these sustainable techniques with stereoselective methods to produce enantiomerically pure α,α-diisopropylglycine. The "self-regeneration of stereocenters" method is another promising strategy that has been used for the synthesis of other α,α-dialkylamino acids and could be explored for α,α-diisopropylglycine. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for α,α-Diisopropylglycine Synthesis |

| Chiral Phase-Transfer Catalysis | Utilizes chiral quaternary ammonium (B1175870) salts to control stereochemistry in biphasic systems. jaci.or.jp | High enantioselectivity, mild reaction conditions, operational simplicity, and suitability for large-scale synthesis. jaci.or.jp |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate chemical reactions. researchgate.net | Increased reaction rates, higher yields, reduced energy consumption, and environmentally friendly. researchgate.net |

| "Self-Regeneration of Stereocenters" Method | A stereoselective alkylation method using a chiral auxiliary that can be recycled. researchgate.net | High stereoselectivity and efficient use of the chiral source. researchgate.net |

| Bi(V)-Mediated Arylation/SN2-Displacement | A modular approach for the synthesis of α,α-diaryl α-amino esters. nih.govacs.org | While focused on diaryl derivatives, the modularity could inspire new strategies for dialkyl amino acids. nih.govacs.org |

Exploration of New Peptidomimetic Scaffolds and Their Biological Functions Through α,α-Diisopropylglycine Incorporation

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation and better bioavailability. nih.govlifechemicals.com The incorporation of α,α-disubstituted amino acids like α,α-diisopropylglycine is a well-established strategy to induce specific secondary structures, such as helices or turns, in peptides. mdpi.comnih.gov

Future research will delve deeper into the rational design of novel peptidomimetic scaffolds containing α,α-diisopropylglycine to target a wider range of biological processes. The steric bulk of the diisopropyl group can be strategically employed to modulate peptide-protein interactions, either by acting as a rigid spacer or by directly interacting with hydrophobic pockets on target proteins. wjarr.com This can lead to the development of highly potent and selective inhibitors of enzymes or protein-protein interactions, which are implicated in various diseases. wjarr.comazolifesciences.com